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Compound of Interest

Compound Name:
2-(4-

Methoxyphenyl)acetophenone

Cat. No.: B028337 Get Quote

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)acetophenone (Deoxyanisoin)

Introduction: Unveiling a Versatile Ketone Scaffold
2-(4-Methoxyphenyl)acetophenone, more commonly known in literature as Deoxyanisoin or

4,4'-Dimethoxydeoxybenzoin, is a diaryl ketone that serves as a valuable intermediate in

organic synthesis.[1][2][3] Its structure, featuring two methoxy-substituted phenyl rings linked

by a keto-ethane bridge, provides a unique scaffold endowed with specific electronic and steric

properties. This guide offers a comprehensive overview of its chemical structure,

physicochemical properties, synthesis, and reactivity, with a focus on its potential applications

in medicinal chemistry and materials science. For professionals in drug development,

understanding the nuances of such building blocks is paramount for the rational design of novel

therapeutics.

PART 1: Chemical Identity and Physicochemical
Profile
A precise understanding of a molecule's fundamental properties is the bedrock of its application

in research and development. Deoxyanisoin is a white to off-white crystalline solid at room

temperature, sparingly soluble in water but soluble in organic solvents like chloroform and

methanol.[2]
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Chemical Structure and Identifiers
IUPAC Name: 1,2-Bis(4-methoxyphenyl)ethanone[1][3]

Synonyms: Deoxyanisoin, Desoxyanisoin, Deoxy-p-anisoin, 4,4'-Dimethoxydeoxybenzoin, 4-

Methoxybenzyl 4-methoxyphenyl ketone[1][2][3]

CAS Number: 120-44-5[3][4]

Molecular Formula: C₁₆H₁₆O₃[2][4]

Molecular Weight: 256.30 g/mol [3][4]

Chemical Structure of 2-(4-Methoxyphenyl)acetophenone

Figure 1: 2D Structure of 2-(4-methoxyphenyl)acetophenone.

Physicochemical and Spectroscopic Data Summary
The empirical data gathered from various analytical techniques are crucial for compound

identification, purity assessment, and structural elucidation. The following table summarizes the

key properties of Deoxyanisoin.
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Property Value Source(s)

Physical State White to Off-White Solid [2]

Melting Point 110-112 °C [2][5]

Boiling Point
~415.6 °C (at 760 mmHg,

estimated)
[5]

Water Solubility Sparingly soluble [2]

¹H NMR

Spectral data available,

confirming aromatic and

methoxy protons.

[3]

IR Spectrum

Data available, showing

characteristic C=O and C-O

stretches.

[3][6]

Mass Spectrum (EI)
Molecular ion peak consistent

with MW 256.30 g/mol .
[4][6][7]

PART 2: Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of a molecule are critical determinants of

its utility as a chemical intermediate. Deoxyanisoin can be synthesized through several

established organic chemistry reactions, with its reactivity centered around the ketone

functional group and the adjacent methylene bridge.

Synthetic Workflow: Friedel-Crafts Acylation
A robust and widely applicable method for synthesizing aryl ketones is the Friedel-Crafts

acylation. For an unsymmetrical ketone like Deoxyanisoin, a logical approach involves the

acylation of an aromatic substrate (anisole) with an appropriate acylating agent (4-

methoxyphenylacetyl chloride) in the presence of a Lewis acid catalyst.
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Reactants & Reagents

Anisole
(Substrate)

Reaction Mixture
(0°C to RT)

1. Combine

4-Methoxyphenylacetyl
Chloride (Acylating Agent)

1. Combine

AlCl₃
(Lewis Acid Catalyst)

1. Combine

Dichloromethane
(Solvent)

1. Combine

Quenching
(Ice-water/HCl)

2. Reaction

Work-up
(Extraction, Washing,

Drying)

3. Neutralize

Purification
(Recrystallization)

4. Isolate Crude

2-(4-Methoxyphenyl)acetophenone
(Final Product)

5. Purify

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b028337?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis of 2-(4-
Methoxyphenyl)acetophenone
This protocol is a representative methodology based on standard Friedel-Crafts acylation

principles. Researchers should adapt it based on laboratory conditions and scale.

Catalyst Suspension: To a flame-dried, three-necked flask equipped with a magnetic stirrer,

dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1

equivalents) and an inert solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to

0°C in an ice bath.

Expertise & Experience: The use of anhydrous AlCl₃ and an inert atmosphere is critical to

prevent catalyst deactivation by moisture. Dichloromethane is a common solvent as it is

unreactive and effectively solubilizes the intermediate acylium ion complex.

Acyl Chloride Addition: Slowly add 4-methoxyphenylacetyl chloride (1.0 equivalent) dissolved

in dichloromethane to the stirred AlCl₃ suspension. Stir for 30 minutes at 0°C to allow for the

formation of the acylium ion-catalyst complex.

Anisole Addition: Add anisole (1.0 equivalent) dropwise via the dropping funnel, maintaining

the temperature at 0°C. After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer

Chromatography (TLC).

Trustworthiness: The methoxy group of anisole is an ortho-, para-director. While some

ortho-acylated product may form, the para-substituted product, which leads to the desired

Deoxyanisoin, is sterically favored and typically the major product.

Reaction Quenching: Once the reaction is complete, cautiously pour the mixture into a

beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the

aluminum complexes and quenches the reaction.

Causality: The acidic workup is necessary to break down the ketone-AlCl₃ complex formed

during the reaction, liberating the final product.

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic

layer, and extract the aqueous layer twice with dichloromethane. Combine the organic
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extracts, wash with saturated sodium bicarbonate solution and then brine, dry over

anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude

product can be purified by recrystallization from ethanol or a similar solvent to yield pure 2-
(4-methoxyphenyl)acetophenone.

Key Reactivity
The chemical structure of Deoxyanisoin offers several sites for further chemical modification:

α-Bromination: The methylene protons (α to the carbonyl group) are acidic and can be

readily substituted. For instance, reaction with bromine in a solvent like carbon tetrachloride

can yield α-bromo-4,4'-dimethoxy-deoxybenzoin.[2] This bromo-derivative is a valuable

precursor for introducing nucleophiles at the α-position.

Carbonyl Group Reactions: The ketone can undergo a wide range of reactions, including

reduction to the corresponding alcohol, reductive amination to form amines, or reaction with

Grignard reagents to introduce new carbon-carbon bonds.

Willgerodt-Kindler Reaction: Aryl alkyl ketones like Deoxyanisoin can undergo the Willgerodt-

Kindler reaction, which involves heating the ketone with sulfur and a secondary amine (like

morpholine) to form a thioamide.[8][9][10] This reaction effectively migrates the carbonyl

functionality to the terminal carbon of the alkyl chain.

PART 3: Applications in Drug Discovery and
Materials Science
While Deoxyanisoin itself is not an active pharmaceutical ingredient, its structural motifs are

present in many biologically active molecules. Its true value lies in its role as a versatile scaffold

for the synthesis of more complex target molecules. Acetophenone derivatives are widely used

as intermediates in the synthesis of pharmaceuticals, including analgesics and anti-

inflammatory drugs.[11][12]

Scaffold for New Chemical Entities (NCEs)
The Deoxyanisoin framework can be systematically modified to explore chemical space in a

drug discovery program. The two distinct, electronically-rich phenyl rings and the central keto-

linker provide multiple points for diversification.
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Rationale for Drug Development: The presence of two phenyl rings connected by a flexible

linker is a common feature in many receptor ligands. The methoxy groups can be

demethylated to reveal phenols, which are excellent handles for further functionalization or

for acting as hydrogen bond donors.[7] For example, hydroxy-acetophenone derivatives like

Paeonol are known to have antioxidant and anti-inflammatory properties, serving as valuable

leads in pharmaceutical development.[12][13]

Conclusion
2-(4-Methoxyphenyl)acetophenone (Deoxyanisoin) is more than a simple chemical

compound; it is a strategically important building block for synthetic chemists. Its well-defined

structure, predictable reactivity, and straightforward synthesis make it an attractive starting

point for creating diverse molecular libraries. For researchers in drug discovery and materials

science, a thorough understanding of this scaffold's properties and potential for modification is

essential for innovating the next generation of functional molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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